1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-(7-Oxabicyclo[221]heptan-2-yl)-2,2,2-trifluoroethan-1-ol is a unique compound characterized by its bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
The synthesis of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its unique structure and reactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites, while the trifluoromethyl group enhances its lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development .
Comparison with Similar Compounds
Similar compounds include other 7-oxabicyclo[2.2.1]heptane derivatives and trifluoromethylated compounds. Compared to these, 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol is unique due to its combination of a bicyclic structure and a trifluoromethyl group, which imparts distinct chemical and physical properties . Similar compounds include:
- 7-Oxabicyclo[2.2.1]heptane
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
- 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H11F3O2 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanol |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)7(12)5-3-4-1-2-6(5)13-4/h4-7,12H,1-3H2 |
InChI Key |
CKNUANZBSKZZAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)C(C(F)(F)F)O |
Origin of Product |
United States |
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